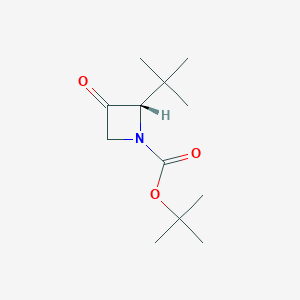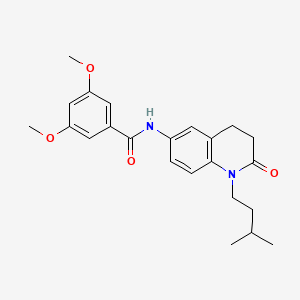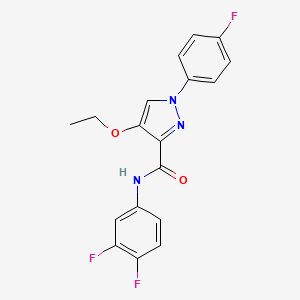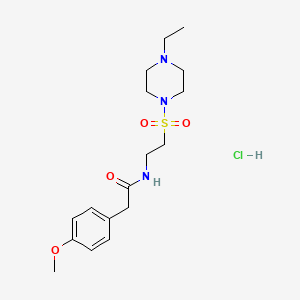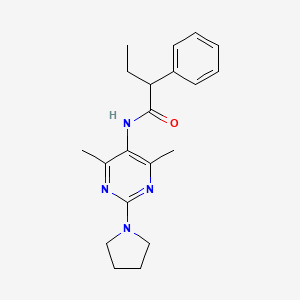
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps and the use of various characterization techniques to confirm the structure of the synthesized molecules. In the case of N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-phenylbutanamide, while not directly synthesized in the provided papers, related compounds provide insight into potential synthetic routes and characterization methods. For instance, the synthesis of a pyrrolidine-containing compound was described using NMR, FT-IR, and MS, along with X-ray structural analysis for confirmation . Another study outlined the stereoselective synthesis of a pyrrolidine derivative, which could be relevant for the synthesis of the target compound . Additionally, a one-pot synthesis approach was employed for a heterocyclic pyrimidine derivative, which might offer a streamlined synthetic route for similar compounds .
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their properties and reactivity. X-ray diffraction is a definitive technique used to determine the crystal structure, as seen in the studies of related compounds . Density Functional Theory (DFT) calculations are also commonly used to optimize molecular geometries and compare them with experimental data, ensuring consistency and accuracy in the structural analysis .
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. The papers provided do not directly discuss the chemical reactions of this compound, but they do explore the reactivity of similar compounds. For example, the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with various (hetero)aromatic C-nucleophiles was investigated, which could shed light on the reactivity of the pyrimidine ring in the target compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its molecular structure and the presence of specific functional groups. Techniques such as FT-IR, NMR, and MS provide detailed information about the molecular vibrations, electronic environment, and mass of the compound, respectively . Theoretical calculations, such as DFT and Time-Dependent DFT (TD-DFT), can predict properties like molecular electrostatic potential, frontier molecular orbitals, and non-linear optical properties, which are essential for understanding the behavior of the compound under different conditions .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-phenylbutanamide and related compounds have been synthesized and characterized, revealing potential applications in medicine, pharmacology, and materials science. The synthesis of related pyrimidine derivatives involves various strategies, including nucleophilic substitution and cyclocondensation reactions, offering insights into chemical reactivity and molecular structure (Rajam et al., 2017; Schmidt & Hetzheim, 1997).
Biological Activities
Studies have demonstrated the antimicrobial, anticancer, and anti-inflammatory properties of pyrimidine derivatives, highlighting their therapeutic potential. Compounds synthesized from related structures have shown significant activity against various bacterial and fungal strains, as well as cancer cell lines, suggesting their role in developing new therapeutic agents (Nunna et al., 2014; Rahmouni et al., 2016).
Material Science Applications
Pyrimidine derivatives have been explored for their applications in material science, particularly in the development of novel polyimides and other polymers with enhanced thermal and mechanical properties. These studies offer promising avenues for the use of these compounds in high-performance materials (Yan et al., 2011).
Nonlinear Optical (NLO) Properties
Research into the structural parameters, electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives, including pyrimidine-based compounds, has shown considerable NLO character, recommending their use in optoelectronic and high-tech applications (Hussain et al., 2020).
Eigenschaften
IUPAC Name |
N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-4-17(16-10-6-5-7-11-16)19(25)23-18-14(2)21-20(22-15(18)3)24-12-8-9-13-24/h5-7,10-11,17H,4,8-9,12-13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXJTYSPTFAVNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(N=C(N=C2C)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-Chlorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B2530384.png)

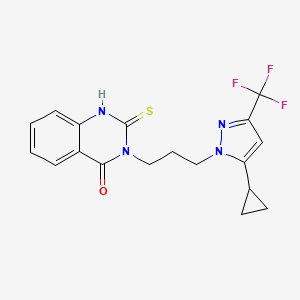
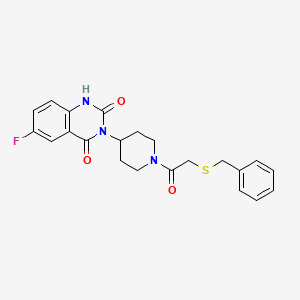
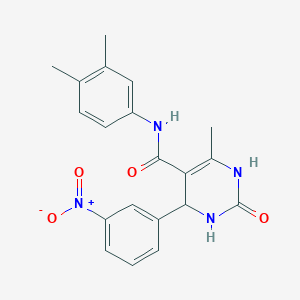
![3-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2530393.png)
